molecular formula C11H12N2OS B13649152 1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one

1-((1h-Benzo[d]imidazol-2-yl)thio)butan-2-one

Cat. No.: B13649152
M. Wt: 220.29 g/mol
InChI Key: OTZYNOAHLRJSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one is a synthetic intermediate featuring the privileged 1H-benzo[d]imidazole scaffold linked via a thioether bridge to a ketone functionality. This molecular architecture is of significant interest in medicinal chemistry and chemical biology. The benzimidazole core is a well-established pharmacophore known for its wide range of biological activities, largely due to its ability to serve as a ligand in metal complexes and interact with various biological targets . The thioether sulfur atom is a key coordination site, making this compound a versatile precursor for the development of mononuclear transition metal complexes, such as with Zn(II), which have been shown to exhibit unique properties and reactivity . Research into analogous benzimidazole-thioether compounds has demonstrated potential for diverse biological applications. These include serving as antioxidant agents through molecular docking studies with enzymes like cytochrome c peroxidase, a key player in cellular antioxidant defense . Furthermore, such structural motifs are frequently explored in the development of antimicrobial agents against various Gram-positive and Gram-negative bacterial strains and as scaffolds for constructing novel anti-cancer agents targeting specific proteins like CDK2 . The ketone group in the structure provides a handle for further chemical modification, allowing researchers to synthesize more complex derivatives, such as spiro-heterocycles, for probing new chemical spaces and biological mechanisms . This product is intended for research purposes as a chemical building block in organic synthesis, a ligand in coordination chemistry, and a precursor in drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H12N2OS/c1-2-8(14)7-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

OTZYNOAHLRJSQI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Thiolation of 2-Mercaptobenzimidazole with α-Haloketones

The most common and established synthetic route involves the nucleophilic substitution reaction between 2-mercaptobenzimidazole and an α-haloketone, such as 2-bromobutan-2-one or 2-chlorobutan-2-one, under basic conditions. This reaction forms the thioether linkage connecting the benzimidazole moiety to the butan-2-one fragment.

  • Reaction conditions: Typically, the reaction is carried out in an organic solvent (e.g., ethanol, acetonitrile) with a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol group, enhancing its nucleophilicity.
  • Temperature: Mild heating (room temperature to reflux) is applied to facilitate the reaction.
  • Purification: The product is isolated by recrystallization or chromatographic techniques to achieve high purity.

This method is favored for its simplicity, good yields, and straightforward purification steps.

Alternative Condensation Approaches

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages
Thiolation with α-haloketones 2-Mercaptobenzimidazole + α-haloketone (e.g., 2-bromobutan-2-one) Base (NaOH, K2CO3), solvent (ethanol, acetonitrile), mild heating High yield, straightforward, well-established Requires haloketone reagents
Direct condensation 2-Mercaptobenzimidazole + butan-2-one Acidic or basic catalysis, heating Simpler reagents Lower yield, longer reaction time
Industrial scale synthesis Same as thiolation route Continuous flow, optimized parameters Scalable, high purity Requires process optimization
Green synthesis (related) Benzimidazole derivatives + amines Catalyst-free, PEG-400 solvent, room temp Ecofriendly, rapid Not specific to target compound

Chemical Reactions Analysis

Types of Reactions

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one and analogous benzimidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties/Activities
This compound C₁₁H₁₂N₂OS 220.29 Thioether (-S-) at benzimidazole-2, butan-2-one Thiolation of 2-mercaptobenzimidazole with α-haloketones Potential enzyme inhibition; antimicrobial activity inferred from structural analogs
2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one (CAS 21547-79-5) C₁₅H₁₂N₂OS 268.34 Thioether (-S-), phenylethanone Condensation of 2-mercaptobenzimidazole with phenacyl bromide Higher lipophilicity due to phenyl group; used in anti-HIV research
1-((5-Methoxy-1-methyl-1H-benzimidazol-2-yl)thio)-3,3-dimethylbutan-2-one (CAS 302929-96-0) C₁₅H₂₀N₂O₂S 292.40 Methoxy (-OCH₃), methyl (-CH₃) on benzimidazole; dimethylbutan-2-one Multi-step alkylation and thioether formation Enhanced solubility due to methoxy; tested for CNS activity
4-(1H-Benzo[d]imidazol-2-yl)butan-2-one (CAS 19276-01-8) C₁₁H₁₂N₂O 188.23 Direct linkage of benzimidazole to butan-2-one (no thioether) Reductive amination or condensation Lower molecular weight; potential as a kinase inhibitor
1-(1H-Benzo[d]imidazol-2-yl)ethanone (CAS 939-70-8) C₉H₈N₂O 160.17 Acetyl group (-COCH₃) at benzimidazole-2 Oxidation of 1-(1H-benzimidazol-2-yl)ethanol Intermediate in chalcone hybrids; α-glucosidase inhibition
1-(1H-Imidazol-1-yl)-4,4-diphenylbutan-2-one C₁₉H₁₈N₂O 290.36 Imidazole core (instead of benzimidazole); diphenylbutan-2-one Nucleophilic substitution of imidazole with diphenyl α-haloketone Broader heterocyclic diversity; explored in antifungal studies

Key Structural and Functional Insights:

Thioether vs. Direct Linkage :

  • The thioether group in this compound enhances nucleophilicity compared to compounds like 4-(1H-benzo[d]imidazol-2-yl)butan-2-one, which lacks the sulfur atom. This difference impacts reactivity in electrophilic substitution or metal coordination .

Phenylethanone derivatives (e.g., CAS 21547-79-5) exhibit higher molecular weights and extended π-conjugation, favoring interactions with hydrophobic enzyme pockets .

Thioether-containing analogs show broader antimicrobial and antiviral activities, likely due to sulfur’s role in disrupting microbial enzyme function .

Synthetic Accessibility :

  • Thioether formation (e.g., using 2-mercaptobenzimidazole) is a common strategy, but yields depend on the reactivity of α-haloketones. Phenacyl bromides provide higher efficiency compared to bulkier halides .

Biological Activity

1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one is a benzimidazole derivative known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structural features, such as the benzimidazole ring and thiol group, enhance its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C12H14N2OS
  • CAS Number : 27784-38-9

Its structure is characterized by a benzimidazole moiety linked to a thio group and a butanone unit, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli19
Bacillus subtilis21
Candida albicans20

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

The compound also displays antifungal properties. It has been tested against common fungal pathogens, showing promising results in inhibiting their growth. For instance, in studies involving Candida species and Aspergillus niger, the compound demonstrated effective antifungal activity, further supporting its therapeutic potential in treating fungal infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Cytotoxicity assays against human colorectal cancer cell lines (HCT116) revealed that certain derivatives of this compound exhibited significant cytotoxic effects. The most promising derivatives were subjected to molecular docking studies to assess their binding affinity to cyclin-dependent kinase-8 (CDK8), a key target in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets. The benzimidazole core is known for its capacity to form hydrogen bonds and hydrophobic interactions with proteins involved in various cellular processes. This interaction may disrupt critical pathways in microbial and cancer cells, leading to their inhibition or death .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity : A series of experiments conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity Study : In vitro testing on HCT116 cells indicated that the compound reduced cell viability significantly at IC50 values below 20 µM, making it a candidate for further development in cancer therapeutics.
  • Molecular Docking Analysis : The binding affinity of the compound to CDK8 was analyzed using computational methods, revealing strong interactions that could lead to effective inhibition of this target .

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